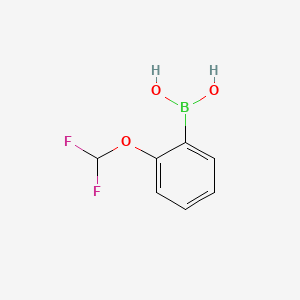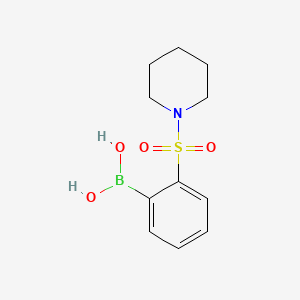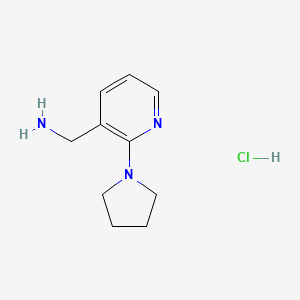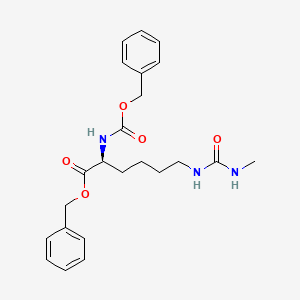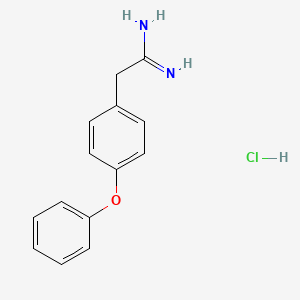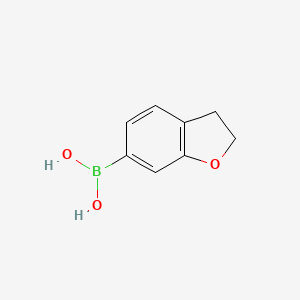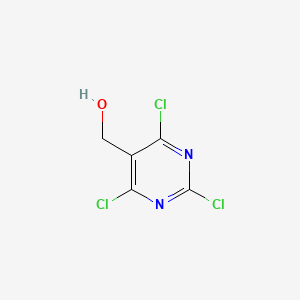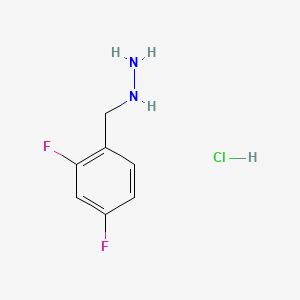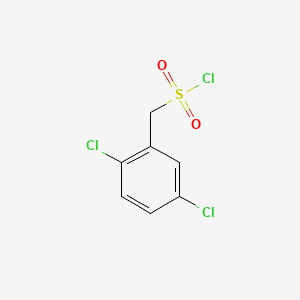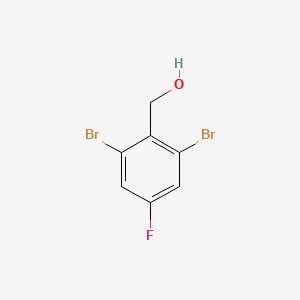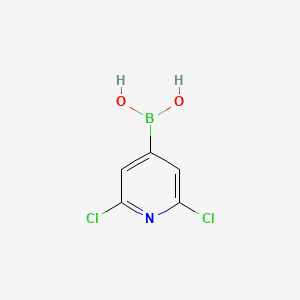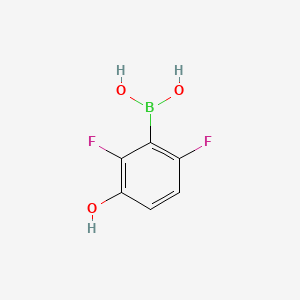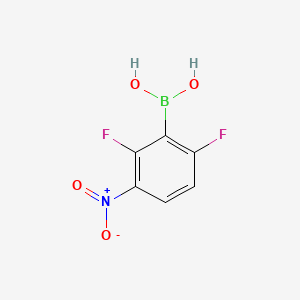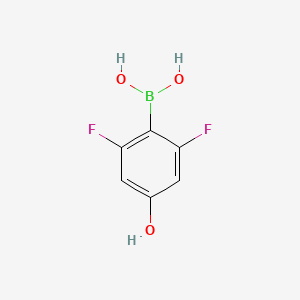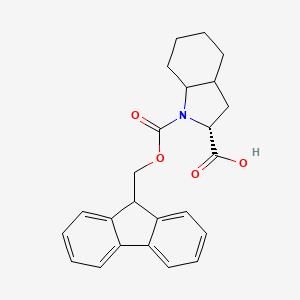
(2R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)octahydro-1H-indole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)octahydro-1H-indole-2-carboxylic acid, also known as FMOC-O-Indole-2-carboxylic acid, is a carboxylic acid derivative of the indole family. It is a synthetic compound with a wide range of applications in both the pharmaceutical and chemical industries. FMOC-O-Indole-2-carboxylic acid is a versatile compound with multiple uses, including as a starting material for the synthesis of other compounds, as a catalyst in chemical reactions, and as a reagent in biochemical and physiological research.
Wissenschaftliche Forschungsanwendungen
Biomass-Derived Levulinic Acid in Drug Synthesis
Levulinic acid (LEV) is recognized as a pivotal chemical produced entirely from biomass, demonstrating significant flexibility and diversity in drug synthesis due to its carbonyl and carboxyl functional groups. It plays a crucial role in reducing drug synthesis costs and simplifying synthesis steps, offering untapped potential in medicine, particularly in cancer treatment and medical materials. Notably, LEV derivatives can directly synthesize drugs or serve as linkers for pharmaceutical reagents, forming medicinally active functional groups such as indole and pyridazine (Zhang et al., 2021).
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids are highlighted for their flexibility and usage as precursors for various industrial chemicals. Their inhibitory impact on engineered microbes like Escherichia coli and Saccharomyces cerevisiae, due to their potency as microbial inhibitors, underscores the need for metabolic engineering strategies to enhance microbial robustness against such acids (Jarboe et al., 2013).
Indole Synthesis in Organic Chemistry
The synthesis of indole alkaloids, which range from lysergic acid to vincristine, has long captivated chemists. Recent advances in indole synthesis methods have significantly contributed to organic chemistry, offering a framework for classifying all indole syntheses and facilitating the discovery of new approaches to the indole nucleus. This classification aids in understanding the historical and current state of indole synthesis strategies (Taber & Tirunahari, 2011).
Role of Carboxylic and Phenolic Groups in NOM Adsorption
The adsorption of natural organic matter (NOM) on minerals highlights the significant roles of carboxylic and phenolic groups. Studies suggest that the formation of outer-sphere complexes predominantly governs the adsorption of aromatic carboxylates, with phenolic groups enhancing the interaction strength with minerals like aluminium hydroxide. This interaction is vital for understanding organic matter adsorption and its implications for environmental science (Guan et al., 2006).
The Spin Label Amino Acid TOAC in Peptide Studies
The paramagnetic amino acid TOAC has found extensive applications in analyzing peptide backbone dynamics and secondary structure. Its incorporation into peptides, facilitated by EPR spectroscopy and other physical techniques, has enabled the study of peptide interactions with membranes, proteins, and nucleic acids, thereby advancing biophysical research (Schreier et al., 2012).
Eigenschaften
IUPAC Name |
(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO4/c26-23(27)22-13-15-7-1-6-12-21(15)25(22)24(28)29-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-5,8-11,15,20-22H,1,6-7,12-14H2,(H,26,27)/t15?,21?,22-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZXLQHJZHITMW-IVKVDSSUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CC(N2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2C(C1)C[C@@H](N2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90719295 |
Source


|
| Record name | (2R)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}octahydro-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90719295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)octahydro-1H-indole-2-carboxylic acid | |
CAS RN |
1217512-55-4 |
Source


|
| Record name | (2R)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}octahydro-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90719295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

